molecular formula C12H4Br6O B146033 2,2',3,4,4',5'-Hexabromodiphenyl ether CAS No. 182677-30-1

2,2',3,4,4',5'-Hexabromodiphenyl ether

Cat. No.: B146033
CAS No.: 182677-30-1
M. Wt: 643.6 g/mol
InChI Key: IZFQCEZFGCMHOM-UHFFFAOYSA-N
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Description

2,2',3,4,4',5'-Hexabromodiphenyl ether: is a brominated aromatic compound with the molecular formula C12H4Br6O and a molecular weight of 643.59 g/mol . This compound is known for its high bromine content and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,4',5'-Hexabromodiphenyl ether typically involves the bromination of phenoxybenzene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, where the reaction is carefully controlled to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2',3,4,4',5'-Hexabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phenoxy derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various brominated or de-brominated compounds .

Scientific Research Applications

Chemistry: In chemistry, 2,2',3,4,4',5'-Hexabromodiphenyl ether is used as a precursor for the synthesis of other brominated compounds. It is also studied for its reactivity and properties in various chemical reactions .

Biology and Medicine: The compound is investigated for its potential biological activities, including its effects on enzymes and cellular processes. It may also be used in the development of pharmaceuticals and other biologically active molecules .

Industry: In industry, this compound is used as a flame retardant due to its high bromine content. It is also employed in the production of polymers and other materials that require enhanced fire resistance .

Mechanism of Action

The mechanism of action of 2,2',3,4,4',5'-Hexabromodiphenyl ether involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene
  • 2,2’,3,4,4’,5’-Hexabromodiphenyl ether

Comparison: 2,2',3,4,4',5'-Hexabromodiphenyl ether is unique due to its specific arrangement of bromine atoms and the presence of the phenoxy group. This structure imparts distinct chemical and physical properties, such as higher molecular weight and specific reactivity patterns, compared to other brominated benzene derivatives .

Properties

IUPAC Name

1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-2-9(12(18)11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFQCEZFGCMHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872265
Record name 2,2',3,4,4',5'-Hexabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182677-30-1
Record name 2,2',3,4,4',5'-Hexabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5'-Hexabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,4,4',5'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 2,2',3,4,4',5'-Hexabromodiphenyl ether (BDE-138) interact with the thyroid hormone receptor?

A1: According to the research by [], BDE-138 did not show any affinity for the thyroid hormone receptor (TR) in their study. This is in contrast to some hydroxylated PBDEs, like 4-Hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47), which were shown to inhibit the binding of triiodothyronine to TR.

Q2: Were other polybrominated diphenyl ethers detected alongside BDE-138 in environmental samples?

A2: Yes, research by [] identified several hydroxylated and methoxylated polybrominated diphenyl ethers (OH-PBDEs and MeO-PBDEs) in both red algae (Ceramium tenuicorne) and blue mussels (Mytilus edulis) from the Baltic Sea. While the study doesn't specifically mention BDE-138, it highlights the presence of various related compounds in the environment, indicating potential co-existence and exposure pathways.

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